molecular formula C12H16N6S B1519576 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine CAS No. 1096943-32-6

4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine

Cat. No. B1519576
CAS RN: 1096943-32-6
M. Wt: 276.36 g/mol
InChI Key: GHRLROGRYATDON-UHFFFAOYSA-N
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Description

“4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 1096943-32-6 . It has a molecular weight of 276.37 . The IUPAC name for this compound is 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N6S/c13-11-16-10(9-19-11)8-17-4-6-18(7-5-17)12-14-2-1-3-15-12/h1-3,9H,4-8H2,(H2,13,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.37 .

Scientific Research Applications

Antitumor Activity

This compound has been found to inhibit dihydrofolate reductase (DHFR), which is a key enzyme in the synthesis of nucleotides required for DNA replication. By inhibiting DHFR, the compound shows good antitumor effects, as seen in studies on carcinosarcoma in rats .

Antiviral Properties

Research indicates that derivatives of this compound have potential antiviral activities. The specific mechanisms and the viruses targeted would require further investigation to detail .

Anti-fibrotic Activities

Some derivatives of this compound have shown better anti-fibrotic activities than existing drugs like Pirfenidone. This suggests potential applications in treating fibrotic diseases .

Analgesic and Anti-inflammatory Activities

A series of derivatives have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds also show cyclooxygenase inhibition with minimal ulcerogenic potential, indicating their therapeutic potential in pain and inflammation management .

CDK2 Inhibition for Cancer Therapy

Derivatives of this compound have been discovered as CDK2 inhibitors, which are potential anticancer agents. CDK2 is critical for cell cycle regulation, and its inhibition can halt the proliferation of cancer cells .

Mechanism of Action

properties

IUPAC Name

4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6S/c13-11-16-10(9-19-11)8-17-4-6-18(7-5-17)12-14-2-1-3-15-12/h1-3,9H,4-8H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRLROGRYATDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)N)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
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4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
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4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
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4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
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4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
Reactant of Route 6
4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine

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